N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride
Overview
Description
N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride: is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group and an amine hydrochloride moiety. It is commonly used in medicinal chemistry, drug discovery, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the ortho position, resulting in 4-fluoro-2-nitroaniline.
Reductive Amination: The nitro group is then reduced to an amine group, forming 4-fluoro-2-aminophenylamine.
Piperidine Ring Formation: The amine group reacts with piperidine under suitable conditions to form N-(4-fluoro-2-nitrophenyl)piperidin-4-amine.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride can undergo reduction to form the corresponding amine.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products:
Reduction: 4-Fluoro-2-aminophenylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Fluoro-2-aminophenylpiperidine and hydrochloric acid.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol: Shares a similar piperidine ring structure but differs in the position of the hydroxyl group.
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: Contains a ketone group instead of an amine.
Uniqueness: N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a fluoro and nitro group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)piperidin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2.ClH/c12-8-1-2-10(11(7-8)15(16)17)14-9-3-5-13-6-4-9;/h1-2,7,9,13-14H,3-6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEXRSBNLHNEHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-83-3 | |
Record name | 4-Piperidinamine, N-(4-fluoro-2-nitrophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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